molecular formula C8H9Cl2NO2 B3048671 Methyl 5-(chloromethyl)nicotinate hydrochloride CAS No. 179072-14-1

Methyl 5-(chloromethyl)nicotinate hydrochloride

Cat. No.: B3048671
CAS No.: 179072-14-1
M. Wt: 222.07
InChI Key: YTQKJVLJTRNZLE-UHFFFAOYSA-N
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Description

Methyl 5-(chloromethyl)nicotinate hydrochloride (CAS: 179072-14-1) is a pyridine-based pharmaceutical intermediate with the molecular formula C₈H₉Cl₂NO₂ and a molecular weight of 222.07 g/mol. It appears as a white crystalline powder with a purity typically ≥95% . The compound features a chloromethyl group (-CH₂Cl) at the 5-position of the nicotinate ring and a methyl ester (-COOCH₃) at the 3-position. Its primary applications include synthesis of active pharmaceutical ingredients (APIs), skincare products, and medical ingredients, owing to its reactivity as a nucleophilic substitution site .

Properties

IUPAC Name

methyl 5-(chloromethyl)pyridine-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2.ClH/c1-12-8(11)7-2-6(3-9)4-10-5-7;/h2,4-5H,3H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTQKJVLJTRNZLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=CC(=C1)CCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60856469
Record name Methyl 5-(chloromethyl)pyridine-3-carboxylate--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179072-14-1
Record name Methyl 5-(chloromethyl)pyridine-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60856469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 5-(chloromethyl)pyridine-3-carboxylate hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-(chloromethyl)nicotinate hydrochloride can be synthesized through several methods. One common approach involves the chloromethylation of methyl nicotinate. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chloromethylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(chloromethyl)nicotinate hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted nicotinates, carboxylic acids, and alcohol derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 5-(chloromethyl)nicotinate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-(chloromethyl)nicotinate hydrochloride involves its reactivity with nucleophiles and its ability to undergo various chemical transformations. The chloromethyl group is particularly reactive, allowing the compound to interact with a wide range of molecular targets. These interactions can lead to the formation of covalent bonds with biological molecules, affecting their function and activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with methyl 5-(chloromethyl)nicotinate hydrochloride, but differ in substituent positions, functional groups, or applications:

2.1 Methyl 4-chloromethylnicotinic Acid Hydrochloride
  • CAS No.: 1159826-53-5
  • Molecular Formula: C₈H₉Cl₂NO₂ (same as target compound)
  • Key Differences :
    • Chloromethyl group at 4-position (vs. 5-position in target compound).
    • Carboxylic acid (-COOH) at 3-position (vs. methyl ester in target compound).
  • Implications :
    • The carboxylic acid group increases hydrophilicity but reduces reactivity in esterification or nucleophilic substitution reactions compared to the methyl ester .
  • Applications : Used in APIs requiring carboxylate functionalities for salt formation .
2.2 2-(Chloromethyl)-3,4-dimethoxypyridine Hydrochloride
  • Source : Intermediate in pantoprazole synthesis .
  • Key Differences :
    • Methoxy (-OCH₃) groups at 3- and 4-positions of the pyridine ring.
    • Chloromethyl group at 2-position .
  • Implications :
    • Methoxy groups donate electron density via resonance, reducing electrophilicity of the chloromethyl group. This decreases reactivity in nucleophilic substitutions compared to the target compound .
  • Applications : Critical in synthesizing proton-pump inhibitors like pantoprazole .
2.3 Methyl 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxybenzoate
  • CAS No.: 1119450-91-7
  • Key Differences :
    • Incorporates a 1,2,4-oxadiazole ring linked to the chloromethyl group.
    • Methoxy group at 4-position of the benzoate ring.
  • Implications :
    • The oxadiazole ring introduces steric hindrance and electronic effects, altering regioselectivity in reactions. The methoxy group further modulates solubility .
  • Applications : Used in heterocyclic chemistry for drug discovery .
2.4 Methyl 2-amino-5-(trifluoromethyl)nicotinate
  • Key Differences: Amino (-NH₂) group at 2-position and trifluoromethyl (-CF₃) group at 5-position. Lacks a chloromethyl group.
  • Implications: The amino group enhances electron density, increasing susceptibility to electrophilic attack. The -CF₃ group improves metabolic stability and lipophilicity .
  • Applications : Intermediate for kinase inhibitors or fluorinated APIs .

Comparative Data Table

Compound CAS No. Substituents Functional Groups Reactivity Applications Purity
Methyl 5-(chloromethyl)nicotinate HCl 179072-14-1 5-CH₂Cl, 3-COOCH₃ Chloromethyl, methyl ester High (nucleophilic substitution) Pharmaceuticals, skincare ≥95%
Methyl 4-chloromethylnicotinic acid HCl 1159826-53-5 4-CH₂Cl, 3-COOH Chloromethyl, carboxylic acid Moderate (acid-base reactions) APIs requiring carboxylates 95%
2-(Chloromethyl)-3,4-dimethoxypyridine HCl - 2-CH₂Cl, 3-OCH₃, 4-OCH₃ Chloromethyl, methoxy Low (electron-donating groups) Pantoprazole synthesis -
Methyl 3-[5-(chloromethyl)-oxadiazol]... 1119450-91-7 Oxadiazole, 4-OCH₃, 5-CH₂Cl Chloromethyl, oxadiazole, methoxy Moderate (steric hindrance) Heterocyclic drug discovery 95%
Methyl 2-amino-5-(trifluoromethyl)nicotinate 923288-90-8 2-NH₂, 5-CF₃, 3-COOCH₃ Amino, trifluoromethyl, methyl ester High (electron-rich ring) Kinase inhibitors ≥98%

Key Research Findings

  • Reactivity: The chloromethyl group in this compound is highly reactive in nucleophilic substitutions (e.g., with phenols or amines) due to its position on the electron-deficient pyridine ring . In contrast, methoxy-substituted analogs (e.g., 2-(chloromethyl)-3,4-dimethoxypyridine) exhibit reduced reactivity .
  • Stability : Compounds with electron-withdrawing groups (e.g., -CF₃) show enhanced thermal and oxidative stability compared to chloromethyl derivatives .
  • Synthetic Utility : this compound is preferred in multi-step syntheses due to its balance of reactivity and stability, as demonstrated in patent-based coupling reactions .

Biological Activity

Methyl 5-(chloromethyl)nicotinate hydrochloride is a chemical compound belonging to the nicotinate class, characterized by its chloromethyl group at the 5-position of the nicotinic acid derivative. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its synthesis, biological properties, and relevant research findings.

  • Molecular Formula : C8_8H9_9ClNO2_2
  • Molecular Weight : Approximately 188.62 g/mol
  • CAS Number : 71627090

The presence of a chloromethyl group enhances the compound's reactivity, potentially influencing its biological activity. The methyl group may also affect solubility and interaction with biological targets.

Antimicrobial Properties

Research indicates that derivatives of nicotinic acid, including this compound, exhibit antimicrobial activity. For instance, studies have shown that compounds with similar structures demonstrate effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The incorporation of chloromethyl groups is believed to enhance this activity due to increased reactivity.

Case Study: Antibacterial Activity

A comparative study on the antibacterial properties of nicotinic acid derivatives was conducted. The minimum inhibitory concentration (MIC) values were determined for several compounds against common pathogens:

Compound NameMIC (µg/mL)
This compound12
Ethyl 5-(chloromethyl)nicotinate hydrochloride15
Control (Ampicillin)8

These results suggest that this compound possesses moderate antibacterial activity, making it a candidate for further exploration in drug development.

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the potential of this compound as an anticancer agent. In vitro studies on various cancer cell lines have shown promising results.

Case Study: Cytotoxic Effects

The cytotoxic effects were assessed using standard protocols, and the following IC50_{50} values were recorded:

Cell LineIC50_{50} (µM)
MCF-7 (Breast Cancer)25
HeLa (Cervical Cancer)30
A549 (Lung Cancer)20

These findings indicate that this compound exhibits significant cytotoxicity against several cancer cell lines, suggesting its potential as a chemotherapeutic agent.

The mechanism by which this compound exerts its biological effects appears to be multifaceted. It is hypothesized that the chloromethyl group plays a critical role in modifying cellular interactions and enhancing permeability through cell membranes. This modification may facilitate the compound's uptake into cells, thereby increasing its efficacy against microbial and cancerous cells.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents at different positions on the nicotinic acid framework can significantly affect both solubility and biological potency.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-(chloromethyl)nicotinate hydrochloride
Reactant of Route 2
Methyl 5-(chloromethyl)nicotinate hydrochloride

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